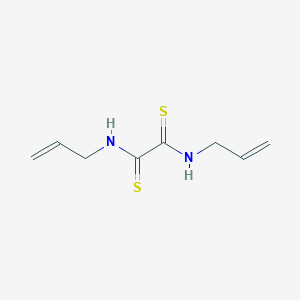
N,N'-bis(prop-2-enyl)ethanedithioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) is a chemical compound with the molecular formula C8H12N2S2. It is also known by other names such as N,N’-diallyldithiooxamide and diallyldithiooxamide . This compound is characterized by the presence of two propenyl groups attached to the nitrogen atoms of ethanedithioamide, making it a unique dithioamide derivative.
Vorbereitungsmethoden
The synthesis of Ethanedithioamide, N,N’-di-2-propenyl-(9CI) typically involves the reaction of ethanedithioamide with allyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of ethanedithioamide attack the electrophilic carbon atoms of allyl bromide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithioamide groups to thiol groups.
Substitution: The propenyl groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethanedithioamide, N,N’-di-2-propenyl-(9CI) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethanedithioamide, N,N’-di-2-propenyl-(9CI) can be compared with other similar compounds such as:
N,N’-dimethyldithiooxamide: This compound has methyl groups instead of propenyl groups, resulting in different chemical and biological properties.
Di-2-propenyl disulfide: While this compound also contains propenyl groups, it has a disulfide linkage instead of a dithioamide structure, leading to distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
16271-17-3 |
|---|---|
Molekularformel |
C8H12N2S2 |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
N,N'-bis(prop-2-enyl)ethanedithioamide |
InChI |
InChI=1S/C8H12N2S2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) |
InChI-Schlüssel |
RMCJPEWIRNINKM-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)C(=S)NCC=C |
Isomerische SMILES |
C=CCN=C(C(=NCC=C)S)S |
Kanonische SMILES |
C=CCNC(=S)C(=S)NCC=C |
| 16271-17-3 | |
Synonyme |
1,2-Di(2-propenylamino)ethane-1,2-dithione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




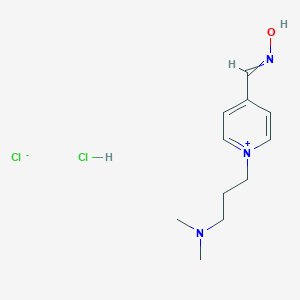
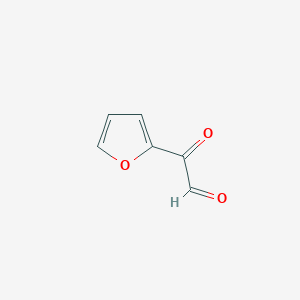



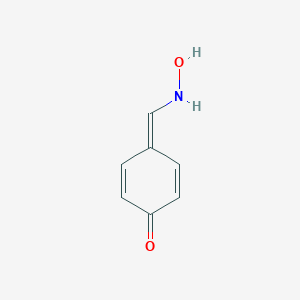
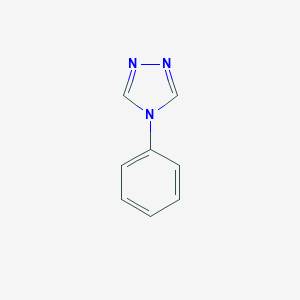
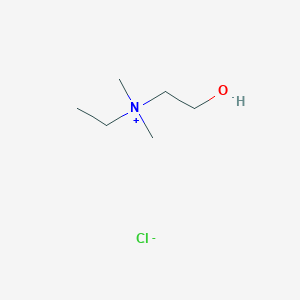



![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
